tert-Butyl N-(azetidin-3-yl)-N-methylglycinate
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Overview
Description
tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(azetidin-3-yl)(methyl)amino]acetate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(azetidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl (3-aminobutan-2-yl)carbamate
- tert-Butyl (1-(ethylamino)propan-2-yl)carbamate
Uniqueness
tert-Butyl 2-[(azetidin-3-yl)(methyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and tert-butyl ester group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 2-[azetidin-3-yl(methyl)amino]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12(4)8-5-11-6-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
SXBGIKGTVYQTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C1CNC1 |
Origin of Product |
United States |
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